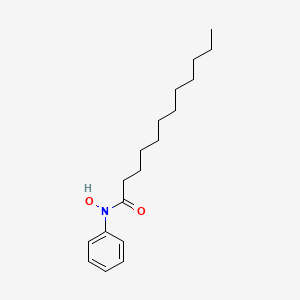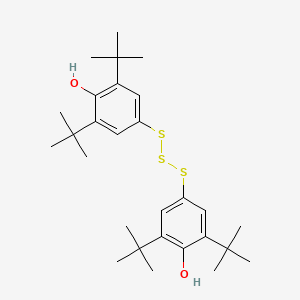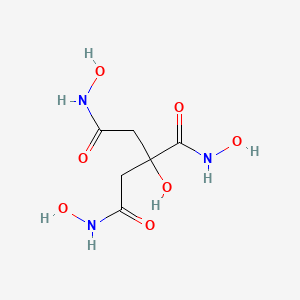![molecular formula C18H20Cl2N4O2S2 B14722255 1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-73-1](/img/structure/B14722255.png)
1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a complex organic compound characterized by the presence of disulfide and urea functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of 4,4’-dithiobisbenzenamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dithiobisbenzenamine+2-chloroethyl isocyanate→1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
化学反応の分析
Types of Reactions
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted urea derivatives.
科学的研究の応用
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in the development of anticancer agents, where the compound can induce apoptosis in cancer cells by cross-linking DNA.
類似化合物との比較
Similar Compounds
- 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis[3-(2-chloroethyl)urea]
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Butane-1,4-diyl)bis[3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea]
Uniqueness
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is unique due to its specific combination of disulfide and urea functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable cross-links with biological molecules makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
13908-73-1 |
|---|---|
分子式 |
C18H20Cl2N4O2S2 |
分子量 |
459.4 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]disulfanyl]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O2S2/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
InChIキー |
RVBSRFWGYCMGCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)SSC2=CC=C(C=C2)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


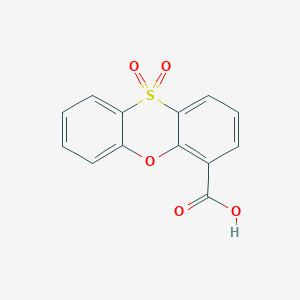
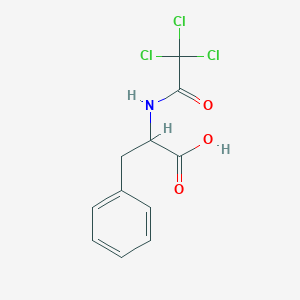
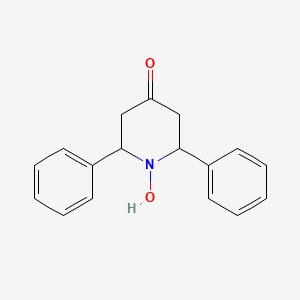
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
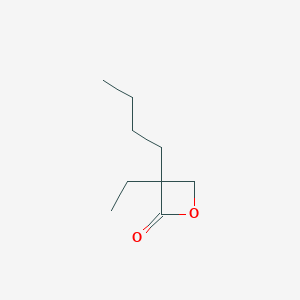
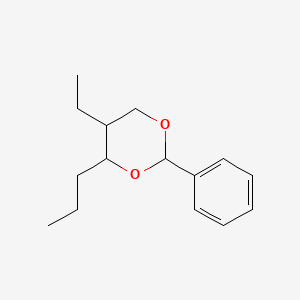

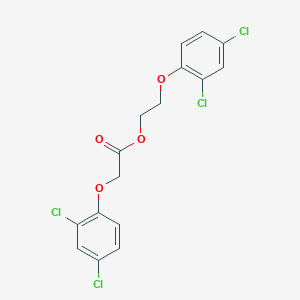
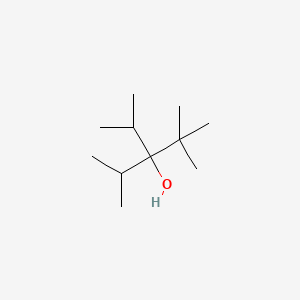
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
